molecular formula C₃₄H₄₅N₃O₁₁S B1145077 (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ylcarbonyl Darunavir CAS No. 1546918-97-1

(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ylcarbonyl Darunavir

Cat. No.: B1145077
CAS No.: 1546918-97-1
M. Wt: 703.8
InChI Key:
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Description

(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ylcarbonyl Darunavir is a synthetic compound that belongs to the class of antiretroviral drugs known as protease inhibitors. It is specifically designed to inhibit the action of the HIV-1 protease enzyme, which is crucial for the maturation of the HIV virus. By inhibiting this enzyme, the compound prevents the virus from replicating and spreading within the host’s body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ylcarbonyl Darunavir involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hexahydrofuro[2,3-b]furan ring system and the subsequent attachment of the darunavir moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. This involves the use of large reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ylcarbonyl Darunavir undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of different analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures, pressures, and pH levels.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound

Scientific Research Applications

(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ylcarbonyl Darunavir has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying the synthesis and reactivity of hexahydrofuro[2,3-b]furan derivatives.

    Biology: The compound is used in research on HIV and other viral infections to understand the mechanisms of viral replication and inhibition.

    Medicine: As an antiretroviral drug, it is used in the treatment of HIV/AIDS. Research is ongoing to explore its potential in treating other viral infections and diseases.

    Industry: The compound is used in the pharmaceutical industry for the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ylcarbonyl Darunavir involves the inhibition of the HIV-1 protease enzyme. This enzyme is responsible for cleaving the viral polyprotein into functional proteins necessary for viral replication. By binding to the active site of the enzyme, the compound prevents the cleavage process, thereby inhibiting the maturation and replication of the virus. The molecular targets include the active site residues of the HIV-1 protease, and the pathways involved are those related to viral replication and protein processing.

Comparison with Similar Compounds

Similar Compounds

    Ritonavir: Another protease inhibitor used in the treatment of HIV/AIDS.

    Lopinavir: Often used in combination with ritonavir for enhanced efficacy.

    Atazanavir: A protease inhibitor with a different resistance profile compared to darunavir.

Uniqueness

(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ylcarbonyl Darunavir is unique due to its high potency and efficacy against a wide range of HIV strains, including those resistant to other protease inhibitors. Its unique chemical structure allows for strong binding to the HIV-1 protease enzyme, making it a valuable component in antiretroviral therapy.

Properties

CAS No.

1546918-97-1

Molecular Formula

C₃₄H₄₅N₃O₁₁S

Molecular Weight

703.8

Origin of Product

United States

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